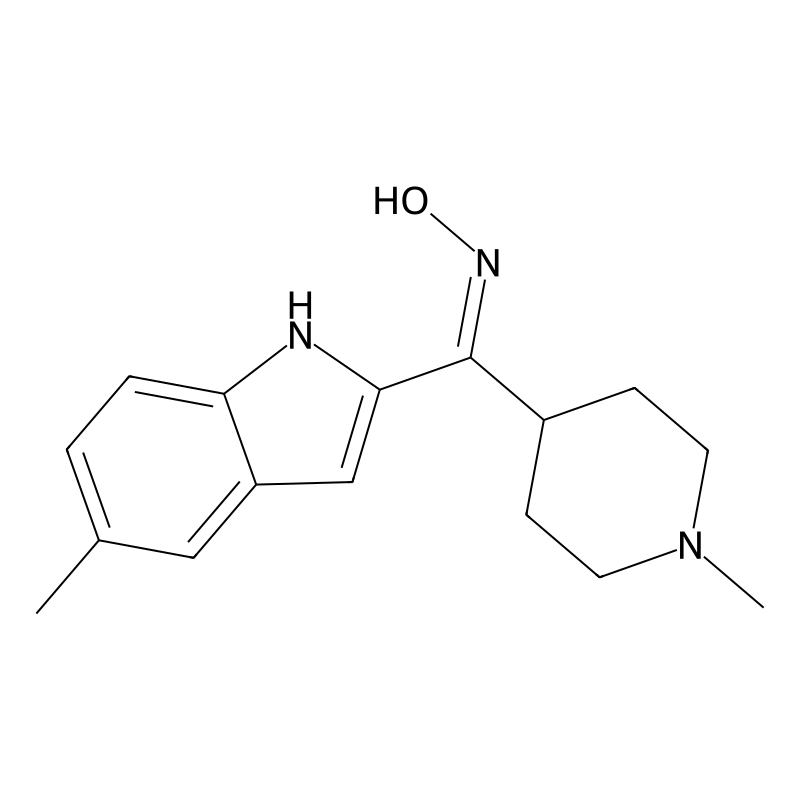

JNJ-28610244

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Binding Affinity (pKi = 7.3)

JNJ-28610244 demonstrates high binding affinity for the histamine H4 receptor with a pKi value of 7.3, corresponding to a Ki value of approximately 53 nanomolar [1] [2] [3] [4]. This binding affinity positions JNJ-28610244 as a potent H4 receptor ligand with nanomolar potency. The compound's binding characteristics have been extensively validated through radioligand displacement studies using [3H]-histamine binding assays in various expression systems [1] [5] [6].

Functional Potency (pEC50 = 7.0)

The functional potency of JNJ-28610244 at the H4 receptor is characterized by a pEC50 value of 7.0, indicating robust agonist activity [2] [3] [4]. This functional potency demonstrates that the compound not only binds to the receptor with high affinity but also effectively activates downstream signaling pathways. The compound has been shown to induce dose-dependent responses in various functional assays, including inhibition of neutrophil degranulation with total inhibition achieved at 10 μM concentrations [1] [7].

Receptor Selectivity Profile

JNJ-28610244 exhibits exceptional selectivity for the H4 receptor over other histamine receptor subtypes. The compound demonstrates greater than 1000-fold selectivity over H1, H2, and H3 receptors [1]. This remarkable selectivity profile makes it an invaluable pharmacological tool for investigating H4 receptor-specific functions without interference from other histamine receptor subtypes. The selectivity has been confirmed across multiple studies examining receptor binding profiles in various cellular expression systems [1] [5] [3].

| Receptor Subtype | Selectivity Factor | Reference |

|---|---|---|

| H1 Receptor | >1000-fold | [1] |

| H2 Receptor | >1000-fold | [1] |

| H3 Receptor | >1000-fold | [1] |

Agonist Activity Characterization

JNJ-28610244 functions as a selective and potent H4 receptor agonist with well-characterized pharmacological properties. The compound's agonist activity has been demonstrated across multiple experimental paradigms, including cellular signaling assays, cytokine production studies, and functional cellular responses [1] [5] [8] [9].

The agonist properties of JNJ-28610244 are manifested through its ability to activate downstream signaling cascades characteristic of H4 receptor stimulation. In bone marrow-derived mast cells, the compound induces interleukin-6 production in a dose-dependent manner, with this effect being completely blocked by selective H4 receptor antagonists [8] [9]. The compound also demonstrates significant anti-degranulation activity in human neutrophils, completely inhibiting Mac-1-dependent degranulation at concentrations of 10 μM [1] [7].

Notably, JNJ-28610244 exhibits unique mechanistic properties by blocking Mac-1-dependent activation of p38 MAPK, the kinase responsible for controlling neutrophil degranulation [1] [7]. This mechanism distinguishes it from other agonists and provides insight into specific H4 receptor-mediated signaling pathways. The compound's agonist activity extends to various cell types expressing H4 receptors, including T-cell lymphoma cell lines where it significantly reduces cell viability and induces apoptosis [5] [6].

Species-Specific Pharmacological Variations

Research has revealed important species-specific variations in JNJ-28610244's pharmacological profile across different animal models. While the compound maintains its H4 receptor selectivity across species, differences in potency and efficacy have been observed between human, mouse, and rat H4 receptors [10] [11] [12].

Studies examining H4 receptor orthologs have demonstrated that JNJ-28610244 exhibits varying affinities at different species variants of the H4 receptor [10]. These variations are attributed to amino acid differences in key binding regions of the receptor, particularly in transmembrane domains that influence ligand recognition and binding [10] [11]. Such species differences have important implications for translating preclinical findings from animal models to human therapeutic applications.

In mouse models, JNJ-28610244 has been successfully employed in various disease contexts, including cancer research and inflammatory models, demonstrating its utility across species while acknowledging the need to consider species-specific dosing and efficacy profiles [13] [14] [15]. The compound's effectiveness in rodent models of inflammation and cancer has validated its therapeutic potential, though dose adjustments may be necessary to account for species-specific pharmacological differences [13] [14] [12].

Receptor Isoform Interactions

The H4 receptor exists in multiple isoforms that exhibit distinct pharmacological and functional properties. JNJ-28610244's interactions with these isoforms provide important insights into receptor diversity and functional selectivity.

Interactions with H4R(390) Isoform

The H4R(390) isoform represents the full-length, functionally active form of the histamine H4 receptor consisting of 390 amino acids [5] [16] [6]. This isoform demonstrates the highest expression levels in various cell lines and exhibits robust binding affinity for JNJ-28610244. Studies in T-cell lymphoma cell lines have shown that JNJ-28610244 effectively activates this isoform, leading to significant biological responses including reduced cell viability and increased apoptosis [5] [6].

The H4R(390) isoform contains all necessary structural elements for complete histamine binding and G-protein coupling. JNJ-28610244's interaction with this isoform results in full agonist activity, demonstrating the compound's ability to effectively engage the complete receptor structure and activate downstream signaling pathways [5] [16]. Expression analysis has revealed that cell lines with higher H4R(390) expression, such as HuT78 cells, show enhanced sensitivity to JNJ-28610244 treatment [5] [6].

Interactions with H4R(302) Isoform

The H4R(302) isoform is a truncated splice variant lacking portions of transmembrane regions 2, 3, and 4 [17] [18]. This structural modification significantly impacts the isoform's pharmacological properties and its interaction with JNJ-28610244. The H4R(302) isoform exhibits variable expression patterns across different cell lines, with highest expression observed in Karpas299 cells [5] [16] [6].

Due to its truncated structure, the H4R(302) isoform demonstrates altered binding characteristics and reduced functional activity compared to the full-length receptor [17] [18]. JNJ-28610244's interaction with this isoform may be compromised due to the missing transmembrane regions that are critical for proper ligand binding and receptor activation. Studies have indicated that this isoform may have modulatory effects on H4 receptor signaling rather than functioning as a fully active receptor [5] [16].

Interactions with H4R(67) Isoform

The H4R(67) isoform represents the most heavily truncated variant, consisting of only 67 amino acids [17] [18]. This extreme truncation results in a receptor fragment that lacks the majority of transmembrane domains and shows minimal to no histamine binding capacity [5] [16] [6].

JNJ-28610244's interaction with the H4R(67) isoform is likely minimal or absent due to the severe structural limitations of this truncated variant [5] [16]. This isoform consistently shows the lowest expression levels across all tested cell lines and does not contribute significantly to histamine-mediated responses [5] [6]. The biological significance of the H4R(67) isoform remains unclear, though it may serve regulatory functions or represent a non-functional splice variant [17] [18].

| Isoform | Length (aa) | Functional Status | JNJ-28610244 Response | Expression Pattern |

|---|---|---|---|---|

| H4R(390) | 390 | Fully functional | High agonist activity | High in HuT78 cells |

| H4R(302) | 302 | Reduced function | Limited activity | Variable, highest in Karpas299 |

| H4R(67) | 67 | Minimal function | Minimal/no activity | Low across all cell lines |

Purity

Exact Mass

Appearance

Storage

Dates

2: Desai P, Thurmond RL. Histamine H₄ receptor activation enhances LPS-induced IL-6 production in mast cells via ERK and PI3K activation. Eur J Immunol. 2011 Jun;41(6):1764-73. doi: 10.1002/eji.201040932. Epub 2011 May 25. PubMed PMID: 21469095.